

A Clinical Trial Review of the Galapagos/AbbVie Cystic Fibrosis Portfolio

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An Objective Comparison of Novel CFTR Modulators Against Approved Therapies

For Researchers, Scientists, and Drug Development Professionals

The collaboration between Galapagos and AbbVie in the realm of cystic fibrosis (CF) aimed to develop a novel triple-combination therapy to address the underlying cause of the disease in a broad patient population. This ambition led to the clinical investigation of several compounds targeting the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This guide provides a comprehensive review of the clinical trial data for the key assets within the Galapagos/AbbVie CF portfolio, presenting a direct comparison with established treatments from Vertex Pharmaceuticals, namely Orkambi® (lumacaftor/ivacaftor) and Trikafta® (elexacaftor/tezacaftor/ivacaftor).

Executive Summary

The Galapagos/AbbVie CF portfolio included a range of CFTR modulators, such as the C1 corrector GLPG2222, the C2 corrector GLPG2737, and the potentiator GLPG2451. These were evaluated in various combinations in clinical trials including ALBATROSS, FLAMINGO, PELICAN, and FALCON. While early-phase studies demonstrated on-target activity with improvements in sweat chloride concentration, the portfolio ultimately faced challenges in demonstrating efficacy, particularly in lung function, comparable to Vertex's dominant therapies. This review synthesizes the available clinical trial data to provide a clear, data-driven comparison of these investigational therapies.



Comparative Clinical Trial Data

The following tables summarize the key efficacy and safety data from the clinical trials of the Galapagos/AbbVie CF portfolio and the pivotal trials for Vertex's Orkambi® and Trikafta®.

Table 1: Change in Sweat Chloride Concentration (mmol/L) from Baseline



Trial Name	Investigat ional Drug(s)	Patient Populatio n	Treatmen t Arm	N	Mean Change from Baseline (mmol/L)	Placebol Active Comparat or Change (mmol/L)
ALBATRO SS	GLPG2222 (on top of Kalydeco)	F508del/G ating Mutation	150mg	15	Dose- dependent decrease	-
300mg	14	-6[1][2]	-			
FLAMING O	GLPG2222	F508del Homozygo us	200mg	-	-17.6[3]	-
PELICAN	GLPG2737 (on top of Orkambi)	F508del Homozygo us	75mg bid	14	-19.6[4]	-
FALCON (Part 1)	GLPG2451 + GLPG2222	F508del Homozygo us	Dual Combinatio n	10	~ -25[5]	N/A
Vertex TRAFFIC & TRANSPO RT	Orkambi (lumacaftor /ivacaftor)	F508del Homozygo us	400mg/250 mg q12h	369	-	-
Vertex Phase 3 (F/MF)	Trikafta	F508del/Mi nimal Function	Elexa/Teza /Iva	200	-41.8	-
Vertex Phase 3 (F/F)	Trikafta	F508del Homozygo us	Elexa/Teza /Iva	55	-45.1	-



Table 2: Change in Percent Predicted Forced Expiratory Volume in 1 Second (ppFEV1) from Baseline

Trial Name	Investigat ional Drug(s)	Patient Populatio n	Treatmen t Arm	N	Mean Absolute Change from Baseline (%)	Placebo/ Active Comparat or Change (%)
ALBATRO SS	GLPG2222 (on top of Kalydeco)	F508del/G ating Mutation	300mg	14	+2.2[1][2]	-
FLAMING O	GLPG2222	F508del Homozygo us	All doses	48	No significant effect[3]	-
PELICAN	GLPG2737 (on top of Orkambi)	F508del Homozygo us	75mg bid	14	+3.4[4]	-
FALCON (Part 1)	GLPG2451 + GLPG2222	F508del Homozygo us	Dual Combinatio n	10	~ +3[5]	N/A
Vertex TRAFFIC & TRANSPO RT	Orkambi (lumacaftor /ivacaftor)	F508del Homozygo us	400mg/250 mg q12h	369	2.6 - 4.0	-
Vertex Phase 3 (F/MF)	Trikafta	F508del/Mi nimal Function	Elexa/Teza /Iva	200	+13.8	-
Vertex Phase 3 (F/F)	Trikafta	F508del Homozygo us	Elexa/Teza /Iva	55	+10.0	-



Table 3: Overview of Safety and Tolerability

Trial Name	Investigational Drug(s)	Key Safety Findings
ALBATROSS	GLPG2222	Generally well-tolerated; treatment-emergent adverse events were predominantly mild to moderate. No serious adverse events or discontinuations due to adverse events.[6]
FLAMINGO	GLPG2222	Generally well-tolerated; most treatment-related adverse events were mild to moderate. No deaths or discontinuations due to adverse events.[3][6]
PELICAN	GLPG2737	Generally well-tolerated; all adverse events were mild to moderate with no apparent difference compared to placebo. No deaths, serious adverse events, or premature discontinuations.[1]
FALCON (Part 1)	GLPG2451 + GLPG2222 +/- GLPG2737	Dual and triple combinations were generally well-tolerated. All adverse events were mild to moderate; no deaths or serious adverse events. One patient discontinued due to rash.[5]

Experimental Protocols

Key Methodologies Employed in the Clinical Trials

Validation & Comparative





The clinical trials for the Galapagos/AbbVie CF portfolio, as well as those for the competitor products, utilized standardized and validated methods for assessing efficacy and safety.

Sweat Chloride Measurement: The primary biomarker for CFTR function, sweat chloride concentration, was measured using quantitative pilocarpine iontophoresis. This method involves the electrical stimulation of a small area of skin to induce sweating, followed by the collection and analysis of the sweat. The Gibson-Cooke method or the Macroduct® Sweat Collection System are standard procedures. The analysis of chloride concentration is typically performed by coulometric titration.

Pulmonary Function Testing: Lung function was primarily assessed by spirometry, measuring the Forced Expiratory Volume in 1 second (FEV1). The results are expressed as a percentage of the predicted normal value for an individual of the same age, sex, and height (ppFEV1). Spirometry was conducted according to the American Thoracic Society (ATS) and European Respiratory Society (ERS) guidelines to ensure accuracy and reproducibility.

Patient Population: The trials predominantly enrolled patients with at least one F508del mutation, the most common CF-causing mutation. Specific trials targeted either homozygous F508del patients or heterozygous patients with a second mutation, such as a gating or minimal function mutation.

Signaling Pathways and Experimental Workflows

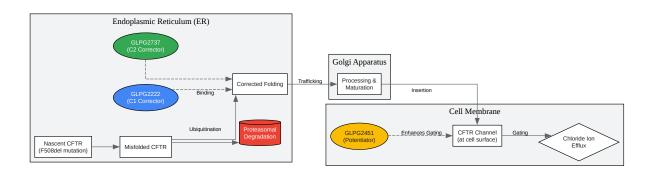
Mechanism of Action of CFTR Modulators

Cystic fibrosis is caused by mutations in the CFTR gene, which encodes for an ion channel responsible for chloride transport across epithelial cell membranes. The F508del mutation, the most common, results in a misfolded CFTR protein that is targeted for degradation and does not reach the cell surface. CFTR modulators aim to correct this defect.

- Correctors (C1 and C2): These molecules, such as GLPG2222 (C1) and GLPG2737 (C2), are designed to bind to the misfolded CFTR protein and facilitate its proper folding and trafficking to the cell surface.
- Potentiators: These molecules, like GLPG2451, work on the CFTR channels that have reached the cell surface to increase their opening probability, thereby enhancing chloride ion flow.



The ultimate goal of the Galapagos/AbbVie portfolio was a triple combination therapy that would first correct the protein folding and trafficking and then potentiate the function of the corrected channels at the cell surface.



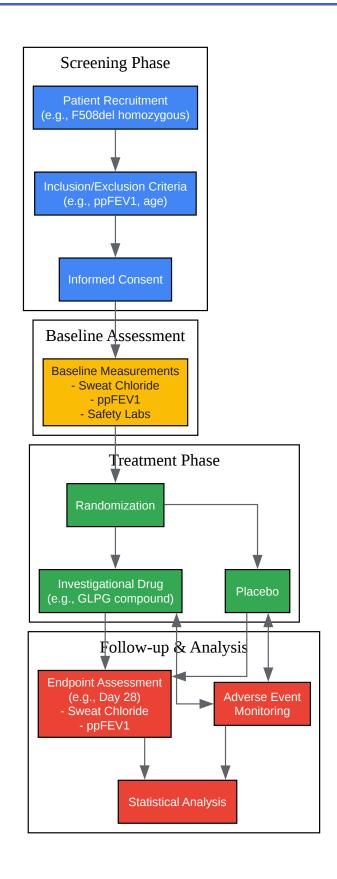
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Caption: Mechanism of action for the Galapagos/AbbVie CFTR modulators.

Experimental Workflow of a Typical Phase 2a Clinical Trial

The following diagram illustrates the general workflow of the Phase 2a clinical trials conducted for the Galapagos/AbbVie CF compounds.





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Caption: Generalized workflow of the Phase 2a clinical trials.



Conclusion

The clinical development program for the Galapagos/AbbVie cystic fibrosis portfolio represented a significant effort to bring new therapeutic options to patients. The investigational compounds demonstrated biological activity, as evidenced by consistent reductions in sweat chloride concentrations. However, the translation of this activity into substantial improvements in lung function, a key clinical endpoint, proved challenging, especially in the context of the high efficacy of existing treatments like Trikafta®. Ultimately, the collaboration was restructured, and AbbVie continued the development of certain assets before discontinuing others. This review highlights the complexities and high bar for success in the current landscape of CF drug development. The data generated from these trials, however, remain valuable to the scientific community in understanding the nuances of CFTR modulation.

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